molecular formula C24H19N5OS B2993678 2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797891-04-3

2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No. B2993678
CAS RN: 1797891-04-3
M. Wt: 425.51
InChI Key: QQCCGOCMWODYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide, also known as compound X, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and antimicrobial activities of thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety showed the creation of compounds with promising antimicrobial properties. This research highlights the compound's utility in developing antimicrobial agents (Gouda et al., 2010).

  • Antitumor and Src kinase inhibitory activities were investigated in a study focusing on thiazolyl N-benzyl-substituted acetamide derivatives. The research provided insights into the structure-activity relationship of these compounds, suggesting their potential in cancer treatment (Fallah-Tafti et al., 2011).

Molecular Design and Stability Improvement

  • Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored the replacement of the benzothiazole ring with various 6,5-heterocycles to improve metabolic stability. This study is crucial for the development of more stable and effective PI3Kα and mTOR inhibitors (Stec et al., 2011).

Antioxidant and Antitumor Evaluation

  • Antioxidant and antitumor evaluations were performed on new N-substituted-2-amino-1,3,4-thiadiazoles, showcasing some compounds' promising activities in these areas. This highlights the compound's potential in developing new antioxidant and antitumor therapies (Hamama et al., 2013).

Insecticidal Applications

  • A study on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrates the compound's potential use in developing new insecticidal agents (Fadda et al., 2017).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5OS/c30-23(12-17-13-26-21-6-2-1-5-20(17)21)27-18-9-7-16(8-10-18)22-15-31-24(29-22)28-19-4-3-11-25-14-19/h1-11,13-15,26H,12H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCCGOCMWODYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

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